REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].C1(C)C(S([CH2:25][N+:26]#[C-:27])(=O)=O)=CC=CC=1>CO.O>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:6]2[O:7][CH:27]=[N:26][CH:25]=2)=[CH:8][CH:9]=1 |f:1.2.3|
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=O)C=C1
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Name
|
|
Quantity
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1.46 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
toluenesulphonylmethyl isocyanide
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Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
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C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for about 4 h
|
Duration
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4 h
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Type
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EXTRACTION
|
Details
|
the product was extracted with EtOAc (2×150 mL)
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Type
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WASH
|
Details
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The combined organic layers were washed successively with water (2×50 mL) and brine (1×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel column chromatography
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Type
|
WASH
|
Details
|
eluted with 15% EtOAC in hexane
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Type
|
ADDITION
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Details
|
Relevant fractions containing the required compound
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Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)C1=CN=CO1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |